4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
Description
4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound belonging to the 1,3-oxazol-5(4H)-one class. Its structure features a phenyl group at position 2 of the oxazolone ring and a (4,6-dimethylpyrimidin-2-yl)amino methylene substituent at position 2. This substitution pattern confers unique electronic and steric properties, influencing its reactivity and biological activity.
Oxazolones are typically synthesized via cyclization of N-acyl-α-amino acids using activators like acetic anhydride or carbodiimides . The target compound’s synthesis likely involves condensation of a pyrimidine-containing aldehyde with hippuric acid, following the Erlenmeyer-Plöchl reaction mechanism, which is common for generating 1,3-oxazol-5(4H)-ones .
Properties
IUPAC Name |
4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-8-11(2)19-16(18-10)17-9-13-15(21)22-14(20-13)12-6-4-3-5-7-12/h3-9,21H,1-2H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIZFZVXMHPZIU-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(OC(=N2)C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine or oxazole derivatives.
Scientific Research Applications
4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Oxazolone Derivatives
Key Observations :
Table 2: Antimicrobial and Immunomodulatory Activities
Key Observations :
- The target compound’s dimethylpyrimidine group may enhance antimicrobial activity compared to nitro-substituted analogs (e.g., ), which prioritize immunomodulation .
- Toxicity correlates with substituent polarity: electron-withdrawing groups (e.g., nitro in ) increase toxicity, while dimethyl groups (target compound) may reduce it .
Biological Activity
The compound 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a member of the oxazolo[5,4-d]pyrimidine class of compounds, which have gained attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H15N5O
- Molecular Weight : 283.31 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a pyrimidine ring substituted at positions 4 and 6 with methyl groups, an oxazole ring, and a phenyl group. These structural characteristics are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of oxazolo[5,4-d]pyrimidines as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In Vitro Studies
In vitro evaluations have shown that derivatives of oxazolo[5,4-d]pyrimidines exhibit significant cytotoxicity against human cancer cell lines such as:
- Lung carcinoma (A549)
- Breast adenocarcinoma (MCF7)
- Colon adenocarcinoma (LoVo and HT29)
For example, a study reported that certain derivatives had half-maximal cytotoxic concentrations (CC50) ranging from 58.44 to 224.32 µM when tested against these cell lines . The reference drugs used for comparison were 5-fluorouracil (CC50 = 381.16 µM) and cisplatin (CC50 = 47.17 µM), indicating that some derivatives may be comparably effective or even more potent than established chemotherapeutics.
The mechanisms by which these compounds exert their anticancer effects include:
-
Inhibition of Key Kinases : Compounds have been identified as inhibitors of various kinases involved in cancer progression, including:
- Vascular endothelial growth factor receptor 2 (VEGFR-2)
- Aurora A kinase
- Janus kinases (JAK1 and JAK2)
- Induction of Apoptosis : Some derivatives activate the caspase cascade leading to programmed cell death in cancer cells.
- Antimetabolite Activity : Due to structural similarities to purines, these compounds may act as antimetabolites, disrupting nucleotide synthesis essential for cancer cell proliferation .
Case Study 1: Cytotoxicity Assessment
A recent study conducted by researchers synthesized a series of oxazolo[5,4-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines using the MTT assay. The results indicated that compounds with specific substitutions exhibited notable cytotoxic effects while maintaining low toxicity to normal human dermal fibroblasts .
| Compound | CC50 (µM) | Cancer Cell Line |
|---|---|---|
| 3e | 129.41 ± 10.04 | HT29 |
| 3g | 58.44 ± 8.75 | HT29 |
| 3j | 99.87 ± 10.90 | HT29 |
| Reference Drug (5-FU) | 381.16 ± 25.51 | N/A |
Case Study 2: Mechanistic Insights
Another study focused on the mechanism of action of a specific derivative that inhibited Aurora A kinase activity, resulting in cell cycle arrest and subsequent apoptosis in cancer cells . This highlights the potential for targeted therapies based on this compound's structure.
Q & A
Q. What are the optimal synthetic routes for preparing 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Condensation of pyrimidine amines with oxazolone precursors using glacial acetic acid (AcOH) as a catalyst under reflux conditions .
- Optimization of solvent systems : Ethanol/water (4:1 v/v) enhances solubility and reaction efficiency for intermediates .
- Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–60°C facilitates cyclization and dehydration .
To improve yields, monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., NH₄OAc as a nitrogen source in excess) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s tautomeric forms?
Methodological Answer:
- ¹H/¹³C NMR : Analyze chemical shifts for the oxazolone ring (δ 160–170 ppm for carbonyl groups) and pyrimidine protons (δ 6.5–8.5 ppm) to identify keto-enol tautomerism .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns to confirm the dominant tautomer .
- IR spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) to distinguish tautomeric states .
Q. How can researchers validate the purity of this compound for biological assays?
Methodological Answer:
- HPLC with UV detection : Use a C18 column and ammonium acetate buffer (pH 6.5) for separation, monitoring at 254 nm .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the oxazolone carbonyl is electrophilic (LUMO ≈ −2.5 eV), while the pyrimidine amino group is nucleophilic (HOMO ≈ −6.0 eV) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina with Lamarckian genetic algorithms .
Q. What experimental designs are recommended to assess environmental stability and degradation pathways?
Methodological Answer:
- Hydrolysis studies : Expose the compound to aqueous buffers (pH 3–9) at 37°C, analyzing degradation via LC-MS .
- Photostability tests : Use UV light (λ = 254 nm) to identify photodegradation products .
- Microbial degradation : Incubate with soil microbiota and monitor metabolite formation using GC-MS .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer:
- Variable-temperature NMR : Perform experiments at 25–100°C to detect dynamic tautomerism .
- Solid-state vs. solution-state analysis : Compare X-ray (solid) and NMR (solution) data to reconcile discrepancies in molecular conformation .
- DFT-aided interpretation : Simulate NMR chemical shifts for different tautomers and validate against experimental data .
Q. What strategies are effective for elucidating the mechanism of biological activity (e.g., anticancer effects)?
Methodological Answer:
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ calculations via nonlinear regression .
- ROS detection : Use DCFH-DA probes to measure reactive oxygen species generation in treated cells .
- Western blotting : Quantify apoptosis markers (e.g., Bax/Bcl-2 ratio) to confirm mechanistic pathways .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to address inconsistent biological activity data across studies?
Methodological Answer:
- Standardized protocols : Use identical cell lines (ATCC-validated), serum concentrations, and incubation times .
- Dose-response curves : Include at least six concentrations (10⁻⁶–10⁻³ M) to ensure reproducibility .
- Positive controls : Compare with known inhibitors (e.g., doxorubicin) to calibrate assay sensitivity .
Q. What analytical workflows are recommended to identify degradation products in stability studies?
Methodological Answer:
- LC-HRMS : Use a Q-TOF mass spectrometer with electrospray ionization to detect low-abundance metabolites .
- Fragmentation patterns : Compare MS/MS spectra with databases (e.g., NIST) or synthetic standards .
- Stability-indicating assays : Validate HPLC methods to separate parent compound and degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
